molecular formula C11H12BrClO B8027172 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene

1-Bromo-4-chloro-2-(cyclopentyloxy)benzene

Cat. No.: B8027172
M. Wt: 275.57 g/mol
InChI Key: LCSXOVQIFAXPAX-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H12BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene can be synthesized through several methodsThe reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may involve continuous monitoring and adjustment of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-Bromo-4-chloro-2-(cyclopentyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The bromine and chlorine atoms, along with the cyclopentyloxy group, contribute to the compound’s reactivity and ability to form stable complexes with other molecules. These interactions can influence various chemical and biological processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

  • 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
  • 1-Bromo-2-chloro-4-(cyclopentyloxy)benzene
  • 2-Bromo-4-chloro-1-(cyclopentyloxy)benzene

Uniqueness: 1-Bromo-4-chloro-2-(cyclopentyloxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-bromo-4-chloro-2-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSXOVQIFAXPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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